molecular formula C11H14O4 B11719550 2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine

2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B11719550
M. Wt: 210.23 g/mol
InChI Key: LQZQHBHPEGLXFK-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine is an organic compound belonging to the class of benzodioxines This compound is characterized by its unique structure, which includes two methoxy groups and a methyl group attached to a dihydrobenzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a methoxy-substituted phenol, with a dihydroxy compound in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzodioxine ring.

Industrial Production Methods

In an industrial setting, the production of 2,7-dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine may involve large-scale batch or continuous processes. The choice of method depends on the desired yield and purity of the final product. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives.

Scientific Research Applications

2,7-Dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,7-dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-2,5-dihydrofuran: Similar in structure but with a furan ring instead of a benzodioxine ring.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains a tetrahydroisoquinoline core with methoxy groups.

Uniqueness

2,7-Dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzodioxine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3,6-dimethoxy-3-methyl-2H-1,4-benzodioxine

InChI

InChI=1S/C11H14O4/c1-11(13-3)7-14-9-5-4-8(12-2)6-10(9)15-11/h4-6H,7H2,1-3H3

InChI Key

LQZQHBHPEGLXFK-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(O1)C=C(C=C2)OC)OC

Origin of Product

United States

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